molecular formula C13H14N2O2S B239890 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B239890
M. Wt: 262.33 g/mol
InChI Key: OYUVXZODCJOKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been widely used in scientific research for its various applications. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their biological activities. 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been used as a reagent for the determination of trace amounts of copper in biological samples. Furthermore, 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential as an anti-cancer agent.

Mechanism of Action

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide can affect various physiological processes, including respiration, renal function, and acid-base balance.
Biochemical and Physiological Effects
3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the growth of cancer cells by inhibiting the activity of carbonic anhydrase. 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to reduce the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Furthermore, 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to reduce the activity of certain enzymes involved in the biosynthesis of cholesterol.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has some limitations. It is known to be toxic to some cell lines, and its use should be carefully controlled to avoid any adverse effects.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent. Additionally, the use of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a ligand for the synthesis of metal complexes could be further explored. Finally, the toxicity of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide should be further studied to better understand its potential risks and limitations.
Conclusion
In conclusion, 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide could lead to new discoveries and potential applications in various fields.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 3-pyridinecarboxaldehyde with 3,4-dimethylaniline in the presence of sulfuric acid. The resulting intermediate is then reacted with sodium hydroxide and chlorosulfonic acid to obtain 3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide. The overall yield of this synthesis method is around 40%.

properties

Product Name

3,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

3,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-5-6-13(8-11(10)2)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3

InChI Key

OYUVXZODCJOKND-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C

solubility

10.7 [ug/mL]

Origin of Product

United States

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